An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Aminomethyl-thiazol-2-YL)-phenylamine is a substituted aminothiazole derivative of significant interest in medicinal chemistry due to the prevalence of the aminothiazole scaffold in a wide array of biologically active compounds.[1][2] A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.[3][4] This technical guide provides a comprehensive overview of the key physicochemical properties of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine. In the absence of extensive publicly available experimental data for this specific molecule, this guide details the established methodologies for determining these properties, supplemented with predicted values and comparative data from structurally related compounds. This document is intended to serve as a foundational resource for researchers, enabling them to undertake a robust characterization of this and similar molecules.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular identity.
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Chemical Name: 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine
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CAS Number: 885280-72-8[5]
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Molecular Formula: C₁₀H₁₁N₃S[5]
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Molecular Weight: 205.28 g/mol [5]
The molecular structure, comprising a phenylamine moiety linked to an aminomethyl-substituted thiazole ring, is depicted below.
Caption: 2D Chemical Structure of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine.
Predicted Physicochemical Properties
While experimental data is sparse, computational models provide valuable initial estimates for key physicochemical parameters. These predictions are crucial for guiding early-stage drug discovery efforts.[6]
| Property | Predicted Value | Significance in Drug Development |
| pKa | Basic pKa (aniline NH₂): ~4.5-5.5 Basic pKa (aminomethyl NH₂): ~8.5-9.5 Basic pKa (thiazole N): ~1.5-2.5 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. The presence of multiple basic centers suggests complex pH-dependent behavior.[7][8] |
| logP | 1.5 - 2.5 | A measure of lipophilicity, which influences membrane permeability, solubility, and metabolic stability. The predicted range suggests a balance between aqueous solubility and lipid membrane partitioning.[9][10][11] |
| Topological Polar Surface Area (TPSA) | ~70-90 Ų | Correlates with hydrogen bonding potential and is a key predictor of membrane permeability and oral bioavailability.[12] |
Methodologies for Experimental Characterization
A comprehensive experimental characterization is essential to validate and refine the predicted properties.[13] The following section details the standard protocols for determining the key physicochemical parameters of a novel active pharmaceutical ingredient (API) like 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine.[14][15]
Melting Point
The melting point is a fundamental indicator of purity and solid-state form.
Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
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Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
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Observation: The temperature range from the appearance of the first liquid drop to complete liquefaction is recorded as the melting range. A sharp melting range typically indicates high purity.
Solubility
Solubility is a critical determinant of a drug's bioavailability.[16]
Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)
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System Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at pH 7.4, 0.1 N HCl) in a sealed vial.
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Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Processing: The resulting suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove undissolved solids.
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Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Acid Dissociation Constant (pKa)
The pKa values dictate the extent of ionization at different pH values, profoundly affecting ADME properties.
Experimental Protocol: Potentiometric Titration
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Solution Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
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Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.
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Analysis: The pKa values are determined from the titration curve, typically as the pH at which the compound is half-neutralized. For a molecule with multiple ionizable centers, multiple inflection points may be observed.
Caption: Workflow for pKa determination by potentiometric titration.
Partition Coefficient (logP) and Distribution Coefficient (logD)
LogP (for the neutral species) and logD (at a specific pH) are crucial for predicting a drug's ability to cross biological membranes.
Experimental Protocol: Shake-Flask Method for logD
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System Preparation: A buffered aqueous solution at the desired pH (e.g., 7.4) and a water-immiscible organic solvent (typically n-octanol) are pre-saturated with each other.
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Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed in a sealed vial.
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Equilibration: The vial is agitated until partitioning equilibrium is reached.
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Phase Separation: The two phases are separated, typically by centrifugation.
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Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
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Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and purity of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure by providing information about the chemical environment of hydrogen and carbon atoms, respectively. For 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine, characteristic signals would be expected for the aromatic protons of the phenyl ring, the thiazole ring proton, and the methylene protons of the aminomethyl group.[17][18][19]
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Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. Key expected peaks for the target molecule would include N-H stretching vibrations for the primary amine groups, C-H stretching for the aromatic and aliphatic components, and C=N and C=C stretching vibrations from the thiazole and phenyl rings.
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Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.[20] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Caption: Integrated spectroscopic approach for structural confirmation.
Conclusion
While 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine represents a molecule of interest for drug discovery, a comprehensive, publicly available experimental dataset of its physicochemical properties is currently lacking. This guide has outlined the critical parameters necessary for its characterization and provided standardized, field-proven methodologies for their determination. The presented predicted values offer a valuable starting point for experimental design. A thorough investigation following the protocols described herein will be essential to build the robust data package required for the progression of this compound in any drug development program. The principles and workflows detailed are broadly applicable to the characterization of other novel chemical entities.
References
-
Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs. [Link]
-
Wikipedia. (n.d.). 2-Aminothiazole. [Link]
-
PubChem. (n.d.). 2-Aminothiazole. National Center for Biotechnology Information. [Link]
-
Protheragen. (n.d.). API Physical Characteristics Testing. [Link]
- Fouad, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 27, 1-22.
-
ResearchGate. (n.d.). Physicochemical characteristics and drug-like properties of the best hits. [Link]
-
CD Formulation. (n.d.). API Physical & Chemical Characterization. [Link]
-
RSC Publishing. (n.d.). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. [Link]
-
ResearchGate. (n.d.). The calculated logP values of the investigated compounds with respect to the computational model. [Link]
-
Pharma Inventor Inc. (n.d.). API Physico-Chemical. [Link]
- Maltseva, E., et al. (2023).
-
ResearchGate. (n.d.). Drug-like and physicochemical properties of the selected compounds. [Link]
-
RSC Publishing. (n.d.). Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. [Link]
- Gallardo-Godoy, A., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of medicinal chemistry, 57(9), 10.1021/jm500158h.
-
ResearchGate. (n.d.). Calculated logP values for investigated compounds. [Link]
-
ResearchGate. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION, DFT, AND DOCKING STUDIES OF (4-AMINO-2-(PHENYLAMINO) THIAZOL-5-YL)(THIOPHENE-2-YL)METHANONE AND (4-AMINO-2-(4-CHLOROPHENYL)AMINO)THIAZOL. [Link]
- Gupta, A., et al. (2011). Physicochemical Profiling and Comparison of Research Antiplasmodials and Advanced Stage Antimalarials with Oral Drugs. Journal of medicinal chemistry, 54(21), 10.1021/jm200831r.
-
Supplementary Information. (n.d.). [Link]
-
ResearchGate. (n.d.). Predicted physicochemical properties and drug-likeness profile. [Link]
-
ResearchGate. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
- Gümüş, B., et al. (2022). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Molecules, 27(19), 6527.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Bioorganic & Medicinal Chemistry, 87, 117325.
- Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(7), 1263-1274.
-
ResearchGate. (n.d.). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. [Link]
- Sanchez-Sanz, G., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins.
- Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of Benzimidazolyl-Phenothiazine derivatives. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. [Link]
-
Supporting Information. (n.d.). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions. [Link]
-
MDPI. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). [Link]
-
NIST. (n.d.). Aminothiazole. [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. pharmainventor.com [pharmainventor.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-(4-AMINOMETHYL-THIAZOL-2-YL)-PHENYLAMINE CAS#: 885280-72-8 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Physicochemical Profiling and Comparison of Research Antiplasmodials and Advanced Stage Antimalarials with Oral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labinsights.nl [labinsights.nl]
- 14. API Physical Characteristics Testing - Protheragen [protheragen.ai]
- 15. API Physical & Chemical Characterization - CD Formulation [formulationbio.com]
- 16. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. hmdb.ca [hmdb.ca]
- 19. researchgate.net [researchgate.net]
- 20. Aminothiazole [webbook.nist.gov]
